molecular formula C31H33F2N7O3 B15140733 KRAS G12D inhibitor 13

KRAS G12D inhibitor 13

货号: B15140733
分子量: 589.6 g/mol
InChI 键: GWDIBFOCNIJWFJ-HMFYCAOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KRAS G12D inhibitor 13 is a small molecule designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers, particularly pancreatic cancer. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 13 typically involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route often includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route under optimized conditions to ensure high yield and purity. This typically includes:

化学反应分析

Types of Reactions

KRAS G12D inhibitor 13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

KRAS G12D inhibitor 13 has a wide range of scientific research applications, including:

生物活性

The KRAS G12D mutation is a significant oncogenic driver found in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). Developing effective inhibitors targeting this mutation has been a critical focus in cancer research, with recent advancements leading to the identification of potent compounds, including KRAS G12D inhibitor 13, also known as MRTX1133. This article reviews the biological activity of MRTX1133, highlighting its mechanism of action, efficacy in preclinical models, and potential for clinical application.

MRTX1133 is a non-covalent small molecule inhibitor specifically designed to target the KRAS G12D mutation. Its mechanism involves:

  • Binding Affinity : MRTX1133 exhibits a binding affinity for the GDP-bound inactive form of KRAS G12D with a half-maximal inhibitory concentration (IC50) below 2 nM, demonstrating high selectivity compared to wild-type KRAS .
  • Inhibition of Signaling Pathways : The compound effectively inhibits downstream signaling pathways associated with KRAS activation, including the MAPK and PI3K/AKT pathways, which are crucial for tumor growth and survival .

In Vitro Studies

MRTX1133 has shown promising results in various in vitro assays:

  • Cell Proliferation : In a panel of 25 KRAS G12D-mutant cancer cell lines, MRTX1133 demonstrated a median IC50 of 6.1 nM, indicating potent anti-proliferative activity .
  • Selectivity : The inhibitor was significantly less effective in non-KRAS G12D mutant cell lines, with median IC50 values exceeding 3000 nM, underscoring its selectivity for KRAS G12D .

In Vivo Studies

The efficacy of MRTX1133 has been validated in several xenograft models:

  • Tumor Regression : In a xenograft model using human HPAC cells (KRAS G12D), MRTX1133 treatment resulted in an 85% regression rate at a dose of 30 mg/kg administered twice daily .
  • Mechanistic Insights : The treatment led to reduced levels of phosphorylated ERK and S6 proteins, indicating decreased KRAS activity and increased apoptosis within tumor tissues .

Impact on Tumor Microenvironment

Recent studies have highlighted the broader effects of MRTX1133 on the tumor microenvironment:

  • Immune Modulation : Inhibition of KRAS G12D significantly increased intratumoral CD8+ T cells and decreased myeloid cell infiltration. This immune reprogramming suggests potential synergy with immune checkpoint blockade therapies .
  • Fibroblast Reprogramming : MRTX1133 treatment also altered cancer-associated fibroblasts, potentially enhancing anti-tumor immunity and promoting tumor regression .

Case Studies

  • Pancreatic Cancer Model : In a study involving multiple PDAC models, MRTX1133 not only inhibited tumor growth but also induced FAS expression in cancer cells, facilitating CD8+ T cell-mediated death. This highlights its potential as part of combination therapies with immune checkpoint inhibitors .
  • Colorectal Cancer Synergy : A combination study showed that MRTX1133 synergizes with 5-fluorouracil (5-FU), enhancing anti-tumor efficacy at lower doses than typically required for either agent alone .

Data Summary

The following table summarizes key biological activity data for MRTX1133:

Study TypeModel TypeIC50 (nM)Efficacy Observations
In VitroKRAS G12D Mutant Cell Lines6.1High selectivity over non-mutant lines
In VivoXenograft Models (HPAC Cells)<285% tumor regression at 30 mg/kg
Immune ResponsePDAC ModelsN/AIncreased CD8+ T cells; decreased myeloid cells
Combination TherapyPDAC & Colon Cancer ModelsN/AEnhanced efficacy with 5-FU

属性

分子式

C31H33F2N7O3

分子量

589.6 g/mol

IUPAC 名称

4-[(2R,6R)-4-[(2S)-aziridine-2-carbonyl]-2,6-dimethylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1

InChI 键

GWDIBFOCNIJWFJ-HMFYCAOWSA-N

手性 SMILES

C[C@@H]1CN(C[C@H](N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)[C@@H]6CN6

规范 SMILES

CC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。